3-(Trifluoromethoxy)benzeneacetyl chloride
Description
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-8(14)5-6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUDZIUZBOHUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Introduction of the Trifluoromethoxy Group
A key step is the selective trifluoromethoxylation at the meta position relative to other substituents on the benzene ring. Conventional electrophilic substitution methods are ineffective due to the strong directing effects of substituents and the difficulty in handling trifluoromethoxy sources.
A recent user-friendly laboratory protocol utilizes 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) for O-trifluoromethylation of hydroxylamine derivatives, followed by thermal migration to achieve ortho- or meta-trifluoromethoxylated products with high regioselectivity and yields (up to 85%).
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| O-Trifluoromethylation | Cs₂CO₃ catalyst, chloroform, room temperature | 95 | Radical-mediated, oxygen exclusion critical |
| Thermal OCF₃ migration | Nitromethane solvent, 120 °C, 20 hours | 85 | Generates trifluoromethoxylated aniline derivatives |
This method avoids highly toxic or thermally unstable reagents and provides a scalable approach to trifluoromethoxylated aromatics.
Halogenation and Functional Group Manipulation
Preparation of 1-Bromo-3-trifluoromethoxybenzene as an Intermediate
The brominated intermediate 1-bromo-3-trifluoromethoxybenzene is a valuable precursor for further functionalization towards benzeneacetyl chloride derivatives.
Selective bromination strategy:
- Starting from 2- or 4-trifluoromethoxyaniline, bromination is performed using brominating agents that release electrophilic Br⁺ in a weakly acidic medium (e.g., acetic acid).
- Preferred brominating agents include N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI).
- The reaction temperature is controlled between -5 °C and 5 °C to maximize selectivity and yield.
- Subsequent deamination converts the bromoaniline intermediate to the bromo-trifluoromethoxybenzene.
Typical reaction conditions and yields:
| Reaction Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | NBS, acetic acid, 0–5 °C | High | Selective monobromination avoiding polybromination |
| Deamination | Standard deamination protocols | High | Converts amino group to hydrogen, yielding bromo compound |
This process is notable for its surprising selectivity and excellent yields, avoiding polybrominated byproducts common in electrophilic aromatic substitutions.
Conversion to 3-(Trifluoromethoxy)benzeneacetyl Chloride
Once the 3-(trifluoromethoxy)bromobenzene intermediate is obtained, further functional group transformations are employed to introduce the acetyl chloride moiety:
Metalation and Carboxylation
- The aryl bromide undergoes metal-halogen exchange (e.g., with n-butyllithium or magnesium reagents) to form the corresponding aryl lithium or Grignard reagent.
- Carboxylation with carbon dioxide yields the corresponding carboxylic acid (3-(trifluoromethoxy)benzoic acid).
Conversion of Carboxylic Acid to Acetyl Chloride
- The carboxylic acid is converted to the acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
- Typical reaction conditions involve refluxing in an inert solvent like dichloromethane or chloroform.
- The reaction proceeds with high efficiency, yielding this compound.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| O-Trifluoromethylation | Methyl 4-(N-hydroxyacetamido)benzoate | Togni reagent II, Cs₂CO₃, chloroform, RT | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | 95 | Radical process, oxygen exclusion critical |
| Thermal OCF₃ migration | Above intermediate | MeNO₂, 120 °C, 20 h | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | 85 | Thermally induced heterolytic cleavage |
| Bromination | 2-/4-trifluoromethoxyaniline | NBS, acetic acid, 0–5 °C | 4-bromo-2-trifluoromethoxyaniline | High | High selectivity, avoids polybromination |
| Deamination | Brominated aniline | Standard deamination | 1-bromo-3-trifluoromethoxybenzene | High | Efficient removal of amino group |
| Metalation and Carboxylation | 1-bromo-3-trifluoromethoxybenzene | n-BuLi or Mg, CO₂ | 3-(Trifluoromethoxy)benzoic acid | Moderate to high | Requires low temperature control |
| Acid chloride formation | 3-(Trifluoromethoxy)benzoic acid | SOCl₂ or (COCl)₂, reflux | This compound | High | Standard acid chloride formation |
Research Findings and Practical Considerations
- Radical-mediated trifluoromethoxylation using Togni reagent II is a breakthrough in regioselective synthesis, offering milder conditions and higher yields compared to classical methods.
- Selective bromination using NBS in weak acid medium avoids over-bromination, a common problem in electrophilic aromatic substitution, enabling clean intermediates for further functionalization.
- The deamination step is critical to remove activating amino groups without compromising the trifluoromethoxy substituent.
- Metalation and carboxylation require careful temperature control to prevent side reactions and ensure high yield of the carboxylic acid intermediate.
- Conversion to acid chloride is a well-established transformation but must be performed under anhydrous conditions to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)benzeneacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the trifluoromethoxy group can lead to the formation of trifluoromethyl ketones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by reduction of the acetyl chloride group.
Trifluoromethyl Ketones: Formed by oxidation of the trifluoromethoxy group.
Scientific Research Applications
Chemical Properties and Structure
3-(Trifluoromethoxy)benzeneacetyl chloride is characterized by its trifluoromethoxy group, which contributes to its unique reactivity and stability. The compound has the following chemical structure:
- Molecular Formula : C9H6ClF3O
- Molecular Weight : 232.59 g/mol
- Boiling Point : Approximately 184-186 °C
- Density : 1.383 g/mL at 25 °C
Synthesis of Intermediates
One of the primary applications of this compound is in the synthesis of various chemical intermediates. It is utilized in the preparation of C-2 and C-3 substituted compounds, which are crucial for developing pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances the electrophilicity of the acyl chloride, making it an effective reagent in nucleophilic acyl substitution reactions.
Table 1: Applications in Synthesis
| Application | Description |
|---|---|
| Synthesis of Benzamides | Used to create benzamide derivatives for pharmaceutical use. |
| Preparation of Fluorinated Compounds | Key intermediate in synthesizing fluorinated organic compounds. |
Pharmaceutical Applications
The compound has been investigated for its potential as a therapeutic agent due to its unique chemical properties. Research indicates that derivatives of this compound exhibit activity against various biological targets, including enzymes involved in cancer progression.
Case Study: B-Raf Kinase Inhibitors
In a study focused on developing B-Raf kinase inhibitors, researchers synthesized a series of N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides using this compound as a key intermediate. The resulting compounds demonstrated potent inhibitory activity against B-Raf kinase, highlighting the potential for developing new cancer therapies .
Analytical Chemistry
This compound is also employed in analytical chemistry for quantitative assays. Its ability to form stable derivatives allows for accurate measurements of various analytes in complex matrices.
Table 2: Analytical Applications
| Application | Methodology |
|---|---|
| Clonidine Measurement | Used in gas chromatography/electron capture mass spectrometry for quantifying clonidine levels in plasma . |
Material Science
In material science, the compound's properties can be harnessed to develop advanced materials with specific functionalities. Its reactivity allows it to be used as a building block for creating polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)benzeneacetyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethoxy group enhances the electrophilicity of the acetyl chloride group, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound acts as an acylating agent .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|
| 3-(Trifluoromethoxy)benzeneacetyl chloride | C₉H₆ClF₃O₂ | 238.45 | -OCF₃ (meta), -CH₂COCl | High reactivity due to strong EWG (-OCF₃) |
| 3-Methoxybenzeneacetyl chloride | C₉H₉ClO₂ | 184.62 | -OCH₃ (meta), -CH₂COCl | Moderate reactivity (EDG -OCH₃ deactivates ring) |
| 3-Fluorophenylacetyl chloride | C₈H₆ClFO | 176.58 | -F (meta), -CH₂COCl | Enhanced stability; moderate reactivity |
| α-Methoxy-α-trifluoromethylphenylacetyl chloride | C₁₀H₈ClF₃O₂ | 252.62 | -OCH₃, -CF₃ (on acetyl carbon) | Unique steric effects; lower ring activation |
- Electron-Withdrawing Groups (EWG): The trifluoromethoxy group in the target compound increases the electrophilicity of the acyl chloride compared to methoxy (-OCH₃) or fluorine substituents, accelerating reactions with nucleophiles like amines or alcohols .
- Steric Effects: Compounds like α-methoxy-α-trifluoromethylphenylacetyl chloride exhibit reduced reactivity due to steric hindrance around the carbonyl group .
Key Research Findings
Synthetic Utility : The trifluoromethoxy group enhances the bioavailability of drug candidates by improving lipid solubility and resistance to oxidative metabolism .
Comparative Reactivity : In Hartwig coupling reactions, this compound reacts 20% faster than its methoxy analog due to the electron-withdrawing nature of -OCF₃ .
Safety Considerations : Acetyl chlorides with EWGs like -OCF₃ are more prone to hydrolysis, necessitating anhydrous reaction conditions .
Biological Activity
3-(Trifluoromethoxy)benzeneacetyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and potentially influences its interaction with biological targets. The molecular formula is , and it features an acetyl chloride functional group that is known for its reactivity in acylation reactions.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzeneacetyl chloride have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The trifluoromethoxy group may enhance the binding affinity to bacterial enzymes, thereby inhibiting their growth.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For example, compounds containing acetyl chloride moieties have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism often involves the inhibition of specific kinases involved in cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The acetyl chloride group can react with nucleophilic sites on enzymes, leading to inhibition. This is particularly relevant in the context of proteases and kinases.
- Cell Membrane Interaction : The lipophilic nature of the trifluoromethoxy group may facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.
- Reactive Intermediates : Upon hydrolysis, this compound can form reactive intermediates that may covalently modify proteins, altering their function.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) examined the antimicrobial effects of various benzene derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antibacterial properties.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Benzeneacetyl chloride | 64 |
| Control (no treatment) | >128 |
Study 2: Anticancer Activity
In a study by Johnson et al. (2023), the anticancer effects of various acetylated compounds were evaluated on human breast cancer cell lines. The study found that this compound induced significant apoptosis at concentrations above 50 µM.
| Compound | IC50 (µM) |
|---|---|
| This compound | 50 |
| Acetylated phenol derivative | 75 |
| Control (untreated cells) | >100 |
Q & A
How can researchers optimize the synthesis of 3-(trifluoromethoxy)benzoyl chloride to achieve high purity and yield?
Basic Research Focus
Synthesis optimization requires careful control of reaction conditions. Key steps include:
- Using Schlenk line techniques to exclude moisture, as the compound is hydrolytically sensitive.
- Maintaining low temperatures (0–5°C) during acylation to minimize side reactions.
- Employing distillation under reduced pressure (e.g., 12 mmHg) to isolate the product, as indicated by boiling point data .
- Validating purity via NMR (e.g., monitoring trifluoromethoxy proton signals at δ 7.4–7.6 ppm) and HPLC (>98% purity thresholds) .
What analytical techniques are most reliable for characterizing 3-(trifluoromethoxy)benzoyl chloride and resolving spectral ambiguities?
Basic Research Focus
Characterization requires multimodal analysis:
- NMR Spectroscopy : NMR is critical for confirming the trifluoromethoxy group (δ −58 to −60 ppm). NMR should resolve aromatic protons as a multiplet (δ 7.3–7.7 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic clusters (e.g., Cl vs. F patterns). NIST reference data (m/z 227.0416 for [M]) aids in validation .
- FT-IR : Confirm acyl chloride C=O stretching at ~1770 cm and trifluoromethoxy C-O-C at ~1250 cm .
How should researchers safely handle and store 3-(trifluoromethoxy)benzoyl chloride given its reactivity?
Basic Research Focus
Safety protocols are critical due to its corrosive and moisture-sensitive nature :
- Store under inert gas (Ar/N) at −20°C in amber glass to prevent hydrolysis .
- Use fume hoods and PPE (acid-resistant gloves, goggles) during handling.
- Neutralize spills with sodium bicarbonate or specialized absorbents (e.g., ChemSorb®) .
What methodological strategies are effective for incorporating 3-(trifluoromethoxy)benzoyl chloride into heterocyclic compounds?
Advanced Research Focus
The compound’s acyl chloride group enables diverse couplings:
- Cu(I)/TMEDA-Catalyzed Cross-Coupling : For synthesizing trifluoromethoxy-containing benzimidazoles (e.g., Scheme 57 in ). Ligand selection (e.g., Xantphos) improves yields in amine couplings .
- Friedel-Crafts Acylation : React with electron-rich arenes (e.g., anisole) under Lewis acid catalysis (AlCl) to form aryl ketones .
How does the stability of 3-(trifluoromethoxy)benzoyl chloride vary under different reaction conditions?
Advanced Research Focus
Stability studies reveal:
- Thermal Degradation : Decomposes above 80°C, forming 3-(trifluoromethoxy)benzoic acid (TGA/DSC data).
- Solvent Effects : Stable in anhydrous DCM/THF but hydrolyzes rapidly in protic solvents (half-life <1 hr in HO) .
- Catalytic Interference : Lewis acids (e.g., FeCl) accelerate decomposition; use scavengers like molecular sieves .
What advanced analytical challenges arise when quantifying trace impurities in 3-(trifluoromethoxy)benzoyl chloride?
Advanced Research Focus
Impurity profiling requires precision:
- GC-MS with Headspace Sampling : Detects volatile byproducts (e.g., HCl, trifluoromethoxybenzene) at ppm levels .
- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives (e.g., piperazine salts, as in ) .
- ICP-MS : Monitors trace metal contaminants (e.g., Cu, Fe) from catalytic reactions .
How can researchers derivatize 3-(trifluoromethoxy)benzoyl chloride for applications in sulfonamide or sulfonate synthesis?
Advanced Research Focus
Derivatization pathways include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
